molecular formula C9H13NO2 B15326490 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one

1-Oxa-9-azaspiro[5.5]undec-2-en-4-one

Cat. No.: B15326490
M. Wt: 167.20 g/mol
InChI Key: UNMXJBANCRPHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-9-azaspiro[5.5]undec-2-en-4-one is a spirocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features. The spirocyclic scaffold combines the flexibility of aliphatic compounds with a limited number of degrees of freedom, making it a privileged structure in drug design .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-Oxa-9-azaspiro[5.5]undec-2-en-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spirocyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-9-azaspiro[5.5]undec-2-en-4-one stands out due to its ability to undergo a variety of chemical reactions, making it a versatile scaffold for drug design. Its unique spirocyclic structure provides a balance between flexibility and rigidity, which is advantageous in the development of bioactive compounds .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

1-oxa-9-azaspiro[5.5]undec-2-en-4-one

InChI

InChI=1S/C9H13NO2/c11-8-1-6-12-9(7-8)2-4-10-5-3-9/h1,6,10H,2-5,7H2

InChI Key

UNMXJBANCRPHTG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=O)C=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.